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Compound of Interest

2-Bromo-5-fluoropyridine-4-
Compound Name:
carbonitrile

cat. No.: B1379351

An In-Depth Technical Guide to 2-Bromo-5-fluoropyridine-4-carbonitrile: Structure,
Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and
professionals in drug development on the chemical structure, properties, synthesis, and
handling of 2-Bromo-5-fluoropyridine-4-carbonitrile. As a substituted pyridine, this
compound is a valuable building block in medicinal chemistry and materials science.

Section 1: Chemical Structure and Physicochemical
Properties

2-Bromo-5-fluoropyridine-4-carbonitrile is a heterocyclic organic compound featuring a
pyridine ring substituted with a bromo group at position 2, a fluoro group at position 5, and a
nitrile (carbonitrile) group at position 4. This specific arrangement of electron-withdrawing
groups (bromo, fluoro, and nitrile) on the pyridine core makes it a highly versatile intermediate
for various chemical transformations, particularly in creating complex molecular architectures.

[1][]

The bromine atom at the 2-position is particularly susceptible to displacement or participation in
cross-coupling reactions, while the nitrile and fluorine substituents modulate the electronic
properties and reactivity of the pyridine ring.
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Table 1: Physicochemical Properties of 2-Bromo-5-fluoropyridine-4-carbonitrile

Property Value Reference
2-bromo-5-fluoropyridine-4-
IUPAC Name o [3]
carbonitrile
Not explicitly found, but related
CAS Number 1360937-97-9 compounds are well-
documented.
Molecular Formula CeH2BrFN2 [3]
Molecular Weight 201.00 g/mol [3]
Expected to be a solid at room
Appearance [2][4]
temperature
Topological Polar Surface Area  36.7 A2 [3]
Hydrogen Bond Donor Count 0 [3]
Hydrogen Bond Acceptor
ydrog p 3 3]
Count
Complexity 164 [3]

Section 2: Synthesis of 2-Bromo-5-fluoropyridine-4-
carbonitrile

The synthesis of 2-Bromo-5-fluoropyridine-4-carbonitrile is most effectively achieved
through a Sandmeyer reaction, a cornerstone transformation in aromatic chemistry for
converting an arylamine into an aryl halide via a diazonium salt intermediate.[5][6] This method
offers a reliable pathway to introduce a bromine atom onto the pyridine ring, a transformation
that is often difficult to achieve through direct electrophilic substitution due to the electron-
deficient nature of the pyridine ring.

The logical precursor for this synthesis is 2-Amino-5-fluoropyridine-4-carbonitrile. The
synthesis, therefore, is a two-stage process:
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» Diazotization: The conversion of the primary amino group of the precursor into a diazonium

salt.

o Sandmeyer Reaction: The copper(l) bromide-catalyzed displacement of the diazonium group

with a bromide ion.

Below is a diagram illustrating the overall synthetic workflow.
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Caption: Synthetic workflow for 2-Bromo-5-fluoropyridine-4-carbonitrile.

Section 3: Mechanistic Insights

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr)
mechanism.[5] Understanding this mechanism is crucial for optimizing reaction conditions and

minimizing side products.
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o Formation of the Diazonium Salt: In a cold acidic solution (typically 0-5 °C), sodium nitrite
(NaNO:2) reacts with hydrobromic acid (HBr) to form nitrous acid (HONO). The 2-amino
group on the pyridine ring then attacks the protonated nitrous acid, and after a series of
proton transfers and the elimination of water, the stable aryl diazonium salt is formed. This
step is performed at low temperatures because diazonium salts are generally unstable and
can decompose prematurely at higher temperatures.

» Single Electron Transfer (SET): The copper(l) catalyst (from CuBr) initiates the core
transformation by transferring a single electron to the diazonium salt.

o Dediazoniation and Radical Formation: The resulting diazonium radical is highly unstable
and rapidly loses dinitrogen gas (Nz), a thermodynamically favorable process that drives the
reaction forward. This cleavage generates an aryl radical.

o Halogen Transfer and Catalyst Regeneration: The aryl radical abstracts a bromine atom from
a copper(ll) bromide species (formed in the initial SET step), yielding the final product, 2-
Bromo-5-fluoropyridine-4-carbonitrile. This step also regenerates the copper(l) catalyst,
allowing it to participate in another catalytic cycle.

+ Cu(l)Br
- Cu(I)Brz

Aryl Diazonium
Radical (Ar-Nz¢)

- Nz (gas Aryl Radical + Cu(I)Brz

Aryl Diazonium Aryl Bromide
Salt (Ar-N27) (Ar-Br)

Click to download full resolution via product page
Caption: Catalytic cycle of the Sandmeyer bromination reaction.

Section 4: Experimental Protocol

This protocol is a representative procedure based on established Sandmeyer reaction
methodologies.[5][6][7] Researchers should adapt it based on laboratory conditions and scale.

Materials and Reagents:

¢ 2-Amino-5-fluoropyridine-4-carbonitrile
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e Hydrobromic acid (HBr, 48% ag.)

e Sodium nitrite (NaNO2)

o Copper(l) bromide (CuBr)

e Dichloromethane (DCM) or Ethyl Acetate (EtOAC)

o Saturated sodium bicarbonate solution (NaHCO3s)

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
e |ce

Procedure:

Part A: Diazotization

 In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and
dropping funnel, suspend 2-Amino-5-fluoropyridine-4-carbonitrile (1.0 eq) in a solution of
48% hydrobromic acid.

e Cool the mixture to 0-5 °C using an ice-salt bath. Stir vigorously to maintain a fine
suspension.

e Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

e Add the sodium nitrite solution dropwise to the cooled suspension over 30-45 minutes,
ensuring the internal temperature does not exceed 5 °C.

 After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an
additional 20-30 minutes.

Part B: Sandmeyer Reaction and Workup
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» In a separate flask, prepare a solution or suspension of copper(l) bromide (1.2 eq) in 48%
HBr.

» Slowly add the cold diazonium salt solution from Part A to the CuBr solution. Vigorous
evolution of nitrogen gas will be observed. Control the rate of addition to manage the
effervescence.

o Once the addition is complete, warm the reaction mixture to room temperature and then heat
to 50-60 °C for 1-2 hours, or until gas evolution ceases, to ensure the reaction goes to
completion.

o Cool the mixture to room temperature and extract the product with an organic solvent like
dichloromethane or ethyl acetate (3x volumes).

o Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate
solution (to neutralize excess acid), and finally with brine.

o Dry the organic layer over anhydrous MgSOa4 or Na2SOQa, filter, and concentrate the solvent
under reduced pressure.

Part C: Purification

e The crude product can be purified by column chromatography on silica gel using a suitable
eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-Bromo-5-
fluoropyridine-4-carbonitrile.

Section 5: Safety and Handling

2-Bromo-5-fluoropyridine-4-carbonitrile and its precursors should be handled with care in a
well-ventilated fume hood.[8][9]

e Hazard Statements: Similar halogenated pyridines are harmful if swallowed, in contact with
skin, or if inhaled. They can cause serious eye irritation and skin irritation.[8]

 Precautionary Measures:

o Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab
coat, and chemical-resistant gloves.[8][10]
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o Avoid breathing dust, fumes, or vapors.[9]
o Wash hands thoroughly after handling.

o Keep containers tightly sealed when not in use.[10]

e Reaction Hazards: The diazotization step can be hazardous if not properly controlled.
Diazonium salts can be explosive when isolated and dry. Always keep them in solution and
at low temperatures. The Sandmeyer reaction is exothermic and involves the evolution of
nitrogen gas; ensure adequate pressure relief and temperature control.

Section 6: Applications in Research and
Development

2-Bromo-5-fluoropyridine-4-carbonitrile is a valuable building block for the synthesis of more
complex molecules, primarily in the pharmaceutical and agrochemical industries.[1][2][4]

e Drug Discovery: The pyridine scaffold is a common motif in biologically active compounds.
This intermediate can be used to synthesize novel kinase inhibitors, receptor antagonists,
and other potential therapeutic agents.[11] The bromo substituent serves as a versatile
handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira,
Buchwald-Hartwig), allowing for the introduction of diverse functional groups to explore
structure-activity relationships (SAR).[1][12]

o Materials Science: Fluorinated organic compounds are used in the development of advanced
materials, such as polymers and liquid crystals, due to their unique electronic and physical
properties.[13]

The strategic placement of three distinct functional groups provides a platform for sequential
and selective reactions, making this compound a powerful tool for constructing molecules with
precisely controlled architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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